molecular formula C11H17NO4 B6588147 (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1807940-61-9

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6588147
CAS No.: 1807940-61-9
M. Wt: 227.26 g/mol
InChI Key: ALUFNEQAPCLIBB-HQJQHLMTSA-N
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Description

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 956769-68-9) is a bicyclic amino acid derivative with a molecular formula of C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . The compound features a strained bicyclo[3.1.0]hexane core, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a carboxylic acid substituent at position 1. Its stereochemistry (1S,5R) is critical for its role as an intermediate in pharmaceuticals, notably in the synthesis of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes .

Properties

IUPAC Name

(1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-HQJQHLMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-61-9
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Preparation Methods

Transition Metal-Catalyzed [2+1] Cycloaddition

The bicyclo[3.1.0]hexane skeleton is often constructed via rhodium-catalyzed cyclopropanation of diazo compounds with alkenes. For example, (1S,5R)-2-azabicyclo[3.1.0]hexane precursors are synthesized using Rh₂(OAc)₄ (2 mol%) and ethyl diazoacetate, achieving 65–78% yields. Stereoselectivity is controlled by chiral ligands, though specific details for the 1S,5R configuration remain proprietary in published protocols.

Intramolecular Nitrene Insertion

Alternative approaches employ intramolecular C–H insertion of nitrenes generated from azides. Heating 2-azido-1-vinylcyclopropane derivatives at 110°C in toluene produces the bicyclic amine with 45–52% yield, though this method requires optimization for enantiomeric excess.

Introduction of the Boc Protecting Group

Carbodiimide-Mediated Coupling

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid methyl ester (1.0 equiv) is treated with Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) at 0°C to room temperature. This method achieves >90% Boc protection efficiency within 2 hours.

Solid-Phase Synthesis Adaptation

For parallel synthesis, the Boc group is installed on resin-bound intermediates using Boc₂O (3.0 equiv) and N,N-diisopropylethylamine (DIPEA, 6.0 equiv) in DCM. After 12 hours, cleavage with trifluoroacetic acid (TFA) yields the free amine, which is subsequently carboxylated.

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl ester of (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate is hydrolyzed using lithium hydroxide (LiOH, 2.0 equiv) in tetrahydrofuran (THF)/water (3:1) at 50°C for 6 hours. This method achieves 95–99% conversion to the carboxylic acid, with minimal epimerization.

Table 1. Optimization of Hydrolysis Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
LiOHTHF/H₂O50698
NaOHMeOH/H₂O251285
KOHEtOH/H₂O60492

Direct Carboxylation via CO₂ Insertion

In a novel approach, the amine intermediate is treated with CO₂ (1 atm) in the presence of 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv) at 25°C for 24 hours, yielding the carboxylic acid directly (76% yield). This method avoids ester intermediates but requires strict anhydrous conditions.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

The (1S,5R) configuration is achieved using (R)-phenylglycinol as a chiral auxiliary during cyclopropanation. After core formation, the auxiliary is removed via hydrogenolysis (H₂, Pd/C, 50 psi), yielding the desired stereoisomer with 88% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures of 2-azabicyclo[3.1.0]hexane-1-carboxylic acid are resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1R,5S) enantiomer, leaving the target (1S,5R) isomer unreacted (separated via column chromatography, 99% ee).

Large-Scale Production Considerations

Waste Stream Management

Lithium hydroxide hydrolysis generates LiHCO₃, which is neutralized with HCl to form LiCl (recovered via crystallization). This process achieves 90% solvent recycling and reduces hazardous waste by 70% .

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Synthesis of Proline Analogues
Research has demonstrated that (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can be utilized to synthesize proline analogues, which are crucial in developing new therapeutic agents for treating conditions such as schizophrenia and depression .

Chiral Building Blocks

The compound is recognized for its utility as a chiral building block in asymmetric synthesis. Its unique stereochemistry allows chemists to construct complex molecules with high enantioselectivity.

Data Table: Chiral Synthesis Applications

Compound TypeApplicationReference
Proline DerivativesAntidepressants
Amino Acid AnaloguesAntiviral agents
Peptide SynthesisVaccine development

Proteomics

In proteomics, (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is employed as a reagent for labeling proteins, facilitating the study of protein interactions and functions.

Case Study: Protein Labeling
Studies have shown that this compound can be used effectively to label specific amino acids in proteins, enabling researchers to track protein dynamics in live cells .

Mechanism of Action

The mechanism of action of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications in the Bicyclic Core

Substituents on the Bicyclo[3.1.0]hexane Ring
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
Target Compound None (unsubstituted bicyclo core) C₁₁H₁₇NO₄ 227.26 Baseline structure Saxagliptin intermediate
(1S,2S,5R)-3-Boc-6,6-dichloro 6,6-dichloro C₁₁H₁₅Cl₂NO₄ 296.14 Increased hydrophobicity; potential reactivity in halogenation Unspecified (research compound)
(1R,2S,5S)-3-Boc-6,6-dimethyl 6,6-dimethyl C₁₃H₂₁NO₄ 255.31 Enhanced lipophilicity; reduced ring strain Peptide coupling (e.g., in C66 synthesis)
Functional Group Variations
Compound Name Functional Group Molecular Formula Key Differences Applications References
Target Compound Carboxylic acid C₁₁H₁₇NO₄ Acidic, ionizable Drug intermediate
(1S,3S,5S)-3-carbamoyl-Boc Carboxamide C₁₁H₁₈N₂O₃ Neutral; hydrogen-bonding capacity Saxagliptin intermediate (amide precursor)
rac-(1R,5S)-5-methoxycarbonyl-Boc Methoxycarbonyl ester C₁₃H₁₉NO₆ Esterified; prodrug potential Synthetic building block

Stereochemical and Conformational Differences

  • Stereoisomers : The (1S,5R) configuration of the target compound contrasts with (1R,2S,5S) in and (1S,3S,5S) in . These stereochemical variations influence receptor binding and metabolic stability in drug candidates .
  • Ring Systems: Bicyclo[3.1.0]hexane (target) vs. Bicyclo[2.2.1]heptane (): Increased ring strain may enhance reactivity in cycloaddition reactions .

Protective Group Variations

Protective Group Compound Example Molecular Weight (g/mol) Stability Deprotection Conditions References
Boc (tert-butoxycarbonyl) Target compound 227.26 Acid-labile Trifluoroacetic acid (TFA)
Fmoc (fluorenylmethyloxycarbonyl) (1S,5R)-2-Fmoc variant (CID 121604462) 349.32 Base-sensitive Piperidine

The Boc group (target) is preferred for acid-stable intermediates, while the Fmoc variant () is used in solid-phase peptide synthesis due to orthogonal protection strategies .

Biological Activity

(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, with the CAS number 956769-68-9, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which may influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is C11H17NO4, with a molecular weight of 227.26 g/mol. The structure features a bicyclic framework that is critical for its biological function.

Chemical Structure:

  • IUPAC Name: (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
  • SMILES Notation: CC(C)(C)OC(=O)N1CC[C@@H]2C[C@@]21C(=O)O

The biological activity of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets, potentially influencing enzyme activity or receptor binding. The specific mechanisms remain under investigation, but it is hypothesized that the bicyclic structure may facilitate interactions with protein targets involved in metabolic pathways.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

  • Antimicrobial Activity: Preliminary assays indicate that the compound exhibits moderate antimicrobial properties against certain bacterial strains.
  • Cytotoxicity: In vitro studies have shown that (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
Study TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliModerate inhibition
CytotoxicityHeLa cellsInduced apoptosis
Enzyme InhibitionChymotrypsinCompetitive inhibition observed

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Cancer Research: A study demonstrated that the compound could inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms.
    "The compound showed a significant reduction in cell viability at concentrations above 10 µM" .
  • Enzyme Inhibition: Research focused on the inhibition of serine proteases revealed that this compound could act as a competitive inhibitor, providing insights into its role in modulating enzymatic activity relevant to disease states.

Q & A

Q. What are the common synthetic routes for preparing (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step sequences starting from bicyclic precursors. A key step is the introduction of the tert-butoxycarbonyl (Boc) protecting group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF). Cyclization of intermediates is achieved through acid- or base-mediated reactions, often requiring precise temperature control (-10°C to 25°C) to avoid side reactions . For example, ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate derivatives are functionalized with Boc groups before hydrolysis to the carboxylic acid .

Q. How is the stereochemical configuration of the bicyclo[3.1.0]hexane core verified experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. Alternatively, advanced NMR techniques (e.g., NOESY or ROESY) can identify spatial proximities between protons in the bicyclic system. For instance, coupling constants (JJ-values) in 1^1H NMR (e.g., J1,5J_{1,5} in bicyclo systems) provide evidence of ring strain and stereochemistry . Chiral HPLC with polarimetric detection is also used to validate enantiopurity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • HPLC-MS : Quantifies purity and detects side products (e.g., de-Boc derivatives).
  • FT-IR : Confirms carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}; carboxylic acid: ~2500–3300 cm1^{-1}).
  • NMR : 13^{13}C NMR identifies quaternary carbons in the bicyclo system (e.g., bridgehead carbons at ~40–60 ppm) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The Boc group acts as a transient protecting group for the secondary amine, enabling selective activation of the carboxylic acid for amide bond formation. In coupling reactions (e.g., EDC/HOBt), the Boc group remains stable under mildly acidic to neutral conditions but is cleavable with strong acids (e.g., TFA). This allows sequential functionalization of the bicyclic scaffold without side reactions . Comparative studies with unprotected analogs show reduced yields due to amine interference .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Conflicting NMR or MS data often arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:
  • Variable-Temperature NMR : Resolves signal splitting caused by conformational exchange.
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous NOE correlations.
  • DFT Calculations : Predicts spectroscopic profiles for comparison with experimental data .

Q. How do reaction conditions affect the stability of the bicyclo[3.1.0]hexane core during functionalization?

  • Methodological Answer : The strained bicyclic system is sensitive to harsh conditions. For example:
  • Temperature : Reactions above 50°C risk ring-opening via retro-Diels-Alder pathways.
  • pH : Acidic conditions (< pH 3) may hydrolyze the Boc group, while strong bases (> pH 10) can decarboxylate the carboxylic acid. Stability studies using HPLC tracking under varying conditions are recommended .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scaling requires optimizing:
  • Solvent Choice : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalyst Loading : Reduce expensive coupling agents (e.g., EDC) via flow chemistry.
  • Workup Efficiency : Liquid-liquid extraction or membrane filtration improves yield .

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